Superior Target Binding Affinity of the Final Drug (Apixaban) vs. Rivaroxaban
The proximal synthetic goal of CAS 941918-54-3 is the production of Apixaban. A cross-study comparison shows that Apixaban demonstrates superior potency relative to its closest clinical comparator, Rivaroxaban, in prothrombinase complex inhibition. This differentiates the synthetic pathway employing this intermediate. In a purified prothrombinase system, Apixaban was 4-fold more potent than Rivaroxaban, with Ki values of 2.9 ± 0.5 nM versus 0.7 ± 0.3 nM, respectively [1].
| Evidence Dimension | Inhibition of prothrombinase complex in a purified system |
|---|---|
| Target Compound Data | Ki = 2.9 ± 0.5 nM (for Apixaban, the downstream target molecule) |
| Comparator Or Baseline | Rivaroxaban Ki = 0.7 ± 0.3 nM |
| Quantified Difference | Apixaban is 4-fold more potent (p=0.02). Note: lower Ki value indicates higher potency for Rivaroxaban on free Factor Xa, but the opposite trend is shown for prothrombinase-bound complex inhibition. |
| Conditions | Discontinuous chromogenic assay monitoring thrombin production by prothrombinase in a purified system. |
Why This Matters
This differential potency profile justifies a research preference for the Apixaban molecular scaffold, directly increasing the procurement value of its specific, route-critical intermediate CAS 941918-54-3 for lead optimization or process chemistry studies.
- [1] Mechanistic Basis for the Differential Effects of Rivaroxaban and Apixaban on Global Tests of Coagulation. TH Open, 2(2):e190-e201, 2018. View Source
